![molecular formula C11H8BrClN4O2 B5958470 2-N-(4-bromophenyl)-6-chloro-3-nitropyridine-2,4-diamine](/img/structure/B5958470.png)
2-N-(4-bromophenyl)-6-chloro-3-nitropyridine-2,4-diamine
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Overview
Description
2-N-(4-bromophenyl)-6-chloro-3-nitropyridine-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with bromine, chlorine, and nitro groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-bromophenyl)-6-chloro-3-nitropyridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the nitration of 2,4-diaminopyridine followed by halogenation to introduce the bromine and chlorine atoms. The reaction conditions often require the use of strong acids and bases, along with controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-N-(4-bromophenyl)-6-chloro-3-nitropyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various amine compounds.
Substitution: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
2-N-(4-bromophenyl)-6-chloro-3-nitropyridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-N-(4-bromophenyl)-6-chloro-3-nitropyridine-2,4-diamine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Used in the synthesis of novel secondary alcohols with potential biological activities.
Uniqueness
2-N-(4-bromophenyl)-6-chloro-3-nitropyridine-2,4-diamine stands out due to its unique combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-N-(4-bromophenyl)-6-chloro-3-nitropyridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4O2/c12-6-1-3-7(4-2-6)15-11-10(17(18)19)8(14)5-9(13)16-11/h1-5H,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMGSSIRMHZXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=CC(=N2)Cl)N)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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